![molecular formula C40H50S2 B12612403 2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl CAS No. 648436-53-7](/img/structure/B12612403.png)
2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hexyl-4,5-dimethylphenyl groups attached to a biphenyl core via sulfanyl linkages, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl typically involves the reaction of 2-hexyl-4,5-dimethylphenyl thiol with 2,2’-dibromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl bonds .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its sulfanyl groups. These interactions can disrupt biological processes or enhance material properties, depending on the application. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-[BIS(2,5-DIMETHYLPHENYL)METHYL]-1,4-DIMETHYLBENZENE
- 2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole
Comparison: Compared to similar compounds, 2,2’-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1’-biphenyl stands out due to its unique hexyl and dimethyl substitutions, which confer distinct physical and chemical properties. These substitutions enhance its solubility, stability, and reactivity, making it more versatile for various applications.
Propriétés
Numéro CAS |
648436-53-7 |
|---|---|
Formule moléculaire |
C40H50S2 |
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
1-hexyl-2-[2-[2-(2-hexyl-4,5-dimethylphenyl)sulfanylphenyl]phenyl]sulfanyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C40H50S2/c1-7-9-11-13-19-33-25-29(3)31(5)27-39(33)41-37-23-17-15-21-35(37)36-22-16-18-24-38(36)42-40-28-32(6)30(4)26-34(40)20-14-12-10-8-2/h15-18,21-28H,7-14,19-20H2,1-6H3 |
Clé InChI |
DSHILXQEWZPZQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=CC=C2C3=CC=CC=C3SC4=C(C=C(C(=C4)C)C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
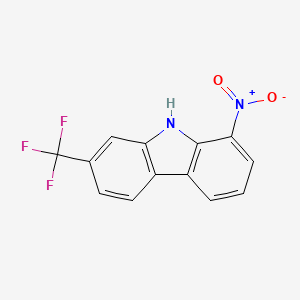
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
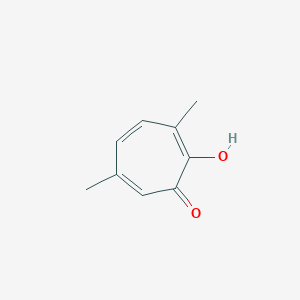
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
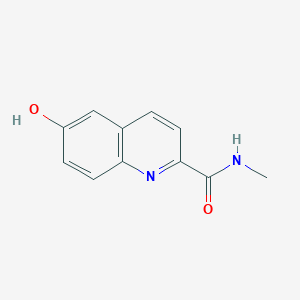
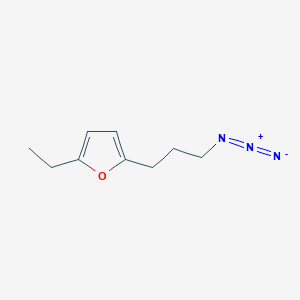
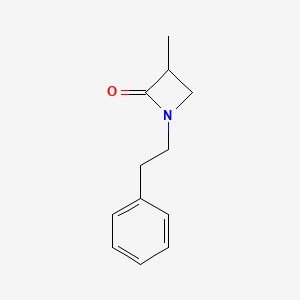
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)

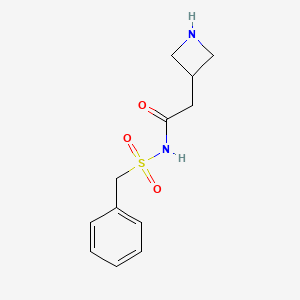
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
